molecular formula C17H20N4OS B14938599 3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B14938599
M. Wt: 328.4 g/mol
InChI Key: POQUOPFVQXGUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling Reactions: The final coupling of the indole and thiadiazole moieties can be achieved through amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the thiadiazole ring using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the indole ring, facilitated by electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives, while reduction may yield thiadiazoline derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Receptor Binding: It may bind to specific receptors, influencing biological pathways.

Medicine

    Drug Development: The compound’s potential biological activities make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.

Industry

    Material Science: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety may interact with aromatic residues in the active site of enzymes, while the thiadiazole ring may form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide: Lacks the methyl group on the indole ring.

    3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-(methyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide: Has a methyl group on the thiadiazole ring instead of the propan-2-yl group.

Uniqueness

The presence of both the methyl group on the indole ring and the propan-2-yl group on the thiadiazole ring may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C17H20N4OS

Molecular Weight

328.4 g/mol

IUPAC Name

3-(5-methylindol-1-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C17H20N4OS/c1-11(2)16-19-20-17(23-16)18-15(22)7-9-21-8-6-13-10-12(3)4-5-14(13)21/h4-6,8,10-11H,7,9H2,1-3H3,(H,18,20,22)

InChI Key

POQUOPFVQXGUSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.